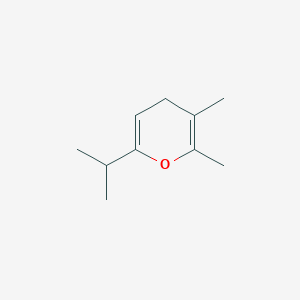
2,3-Dimethyl-6-isopropyl-4h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6-isopropyl-4h-pyran is a natural product found in Artemisia cana and Artemisia tridentata with data available.
Applications De Recherche Scientifique
Synthesis Techniques
- Green Chemistry Approaches : Recent studies highlight the use of environmentally friendly methods for synthesizing 4H-pyran derivatives, emphasizing the reduction of hazardous waste and energy consumption .
- Catalytic Methods : Transition metal catalysts have been employed to facilitate the formation of 2,3-dimethyl-6-isopropyl-4H-pyran with improved yields .
Pharmaceutical Applications
The compound's structural characteristics lend themselves to potential applications in drug development. Pyrans are known for their biological activities, including antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various pyran derivatives, including this compound. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Pharmacological Insights
Research has shown that modifications to the pyran structure can enhance bioactivity. For instance, introducing different substituents on the pyran ring can lead to improved interaction with biological targets, making it a candidate for further pharmacological studies .
Agrochemical Applications
Pyran derivatives have been explored for their roles in agrochemicals due to their potential as biodegradable pesticides and herbicides.
Case Study: Biodegradable Agrochemicals
A recent investigation into the use of this compound as a biodegradable herbicide demonstrated its effectiveness in controlling weed growth while minimizing environmental impact. The study concluded that such compounds could serve as eco-friendly alternatives to conventional agrochemicals .
Materials Science Applications
In materials science, this compound has been explored for its potential use in developing new polymers and coatings.
Polymer Development
Research indicates that incorporating pyran derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for automotive and aerospace industries .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2,3-dimethyl-6-propan-2-yl-4H-pyran |
InChI |
InChI=1S/C10H16O/c1-7(2)10-6-5-8(3)9(4)11-10/h6-7H,5H2,1-4H3 |
Clé InChI |
SWNKFDXTSKNDOZ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=CC1)C(C)C)C |
SMILES canonique |
CC1=C(OC(=CC1)C(C)C)C |
Synonymes |
2,3-dimethyl-6-isopropyl-4H-pyran 2,3-DMIP-P |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















